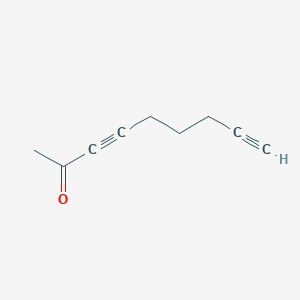

Nona-3,8-diyn-2-one

Description

Contextualization within Modern Alkyne Chemistry and Diynone Systems

Modern alkyne chemistry has evolved significantly from early studies of acetylene (B1199291), becoming a cornerstone of contemporary organic synthesis. wiley-vch.de Alkynes are highly versatile building blocks due to the reactivity of their carbon-carbon triple bond, which consists of one strong sigma bond and two weaker pi bonds. nih.gov This electronic structure allows alkynes to participate in a wide array of chemical transformations. nih.govrsc.org Recent advancements have been driven by the development of novel catalytic systems, particularly those involving transition metals, which enable a diverse range of reactions such as stereodivergent semi-hydrogenation to form specific E- or Z-alkenes, and multicomponent reactions that create several chemical bonds in a single step. nih.govrsc.org

Diynone systems, such as nona-3,8-diyn-2-one, are a specialized class of alkynes that also contain a ketone functional group. This combination of functional groups makes them particularly valuable in synthesis. nih.gov Ynones are recognized as versatile synthetic intermediates, and the presence of a second alkyne group in diynones further expands their synthetic potential. nih.govnih.govresearchgate.net The reactivity of these systems is characterized by the electrophilic nature of the carbon-carbon triple bond adjacent to the carbonyl group, making it susceptible to nucleophilic attack, and the independent reactivity of the second, more isolated alkyne.

Significance of this compound as a Synthetic Intermediate and Molecular Scaffold

The significance of this compound lies in its potential as a versatile synthetic intermediate and a molecular scaffold for the construction of more complex molecules. The multiple functional groups within its structure offer several sites for chemical modification.

Ynones are well-established as valuable precursors for the synthesis of a wide variety of carbocyclic and heterocyclic compounds. researchgate.net The presence of two alkyne moieties and a ketone in this compound provides a template for rapid structural diversification. nih.gov For instance, diynones have been synthesized as precursors to dialkynyl carbenes, which are highly reactive intermediates. nih.govresearchgate.net

The different functional groups in this compound can undergo a range of chemical reactions, allowing for selective transformations at different points in a synthetic sequence.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Types |

| Ketone | Nucleophilic addition, reduction to an alcohol, enolate formation. |

| Internal Alkyne (C-3) | Conjugate addition, cycloadditions, hydration. |

| Terminal Alkyne (C-8) | Deprotonation and reaction with electrophiles, Sonogashira coupling, click chemistry, hydration. |

The ability to perform these reactions selectively makes this compound a powerful tool for building molecular complexity from a relatively simple starting material. nih.gov

Historical Development and Emerging Research Trajectories of Diynones

The study of alkyne chemistry dates back to the 19th century, with early work focusing on the properties of acetylene. wiley-vch.de A significant milestone in the historical development of alkyne chemistry was the discovery of transition-metal-catalyzed reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wiley-vch.de The development of alkyne metathesis has also become a powerful tool in organic synthesis. acs.org

The synthesis and study of more complex alkyne systems like diynones are a more recent area of focus. Research published in 2010 described the synthesis of a variety of substituted diynones as precursors for dialkynyl carbenes. nih.govresearchgate.net This work highlighted both the synthetic challenges and the utility of these compounds. The synthesis often involves the oxidation of the corresponding diynols, for which reagents like the Dess-Martin periodinane have proven effective. nih.govresearchgate.net

Emerging research trajectories in the broader field of alkyne and ynone chemistry point towards the development of more efficient and selective catalytic methods. rsc.org There is a growing interest in asymmetric functionalization of ynones to create chiral building blocks for the synthesis of natural products and pharmaceuticals. nih.gov Furthermore, the unique electronic and structural properties of polyalkyne systems are being explored for applications in materials science. Multicomponent reactions involving alkynes continue to be an active area of research, offering atom-economical routes to complex molecular architectures. nih.govrsc.org Future research on diynones like this compound will likely focus on harnessing their rich chemical reactivity for the development of novel synthetic methodologies and the creation of new functional molecules.

Structure

3D Structure

Properties

CAS No. |

127390-84-5 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

nona-3,8-diyn-2-one |

InChI |

InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h1H,4-6H2,2H3 |

InChI Key |

UUOSXHBKPABHBD-UHFFFAOYSA-N |

SMILES |

CC(=O)C#CCCCC#C |

Canonical SMILES |

CC(=O)C#CCCCC#C |

Synonyms |

3,8-Nonadiyn-2-one (9CI) |

Origin of Product |

United States |

Elucidating the Chemical Reactivity and Transformative Potential of Nona 3,8 Diyn 2 One

Alkyne Functionality: Diverse Reaction Pathways

The presence of both an internal and a terminal alkyne in nona-3,8-diyn-2-one, separated by a methylene (B1212753) bridge, is central to its reactivity. This arrangement allows for selective transformations at either of the two triple bonds, a topic of significant interest in synthetic chemistry. rsc.orgrsc.org Hydroelementation and cycloaddition reactions are prominent examples of the synthetic utility of such diynones. rsc.org

Hydroelementation Reactions of Internal and Terminal Alkynes within Diynones

Hydroelementation, the addition of an E-H bond (where E can be boron, silicon, phosphorus, etc.) across a carbon-carbon triple bond, is a fundamental transformation in organic synthesis. rsc.org In diynes, controlling the regio- and stereoselectivity of these additions is crucial for generating specific products like enynes or dienes. rsc.org The reaction's outcome is highly dependent on the catalyst, reagents, and reaction conditions. rsc.orgrsc.org

Hydroboration involves the addition of a boron-hydrogen bond across an alkyne. This reaction is known for its high degree of regio- and stereoselectivity, typically proceeding in an anti-Markovnikov and syn-addition fashion. chemrxiv.org When applied to separated 1,n-diynes, such as the structural class to which this compound belongs, hydroboration can yield boryl-substituted enynes, bisboryl-substituted dienes, or cyclic products, which are valuable intermediates in syntheses, including for Diels-Alder reactions. rsc.org

The selectivity of hydroboration is influenced by the choice of borane (B79455) reagent and catalyst. For instance, non-catalytic hydroboration of dialkyl-substituted 1,3-diynes with sterically hindered boranes like disiamylborane (B86530) has been shown to occur with high regio- and stereoselectivity. rsc.org Subsequent oxidation of the resulting organoborane intermediates can yield α,β-acetylenic ketones. rsc.org For separated diynes, the process can be directed to achieve monohydroboration or dihydroboration depending on the stoichiometry and reaction conditions. rsc.org

Table 1: Regio- and Stereoselective Hydroboration of Alkynes This table provides illustrative examples of hydroboration reactions on alkyne systems, highlighting the typical selectivity observed.

| Substrate Type | Reagent | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Terminal Alkyne | 9-BBN | None | Anti-Markovnikov addition | chemrxiv.org |

| Internal Alkyne | Disiamylborane | None | Syn-addition | rsc.org |

| 1,3-Diene | Pinacolborane | Ni(cod)₂/PCy₃ | 1,4-hydroboration, (Z)-allylboronates | organic-chemistry.org |

| Separated 1,n-diyne | Thexylborane | None | Formation of boryl-substituted polymers | rsc.org |

Hydrosilylation, the addition of a silicon-hydrogen bond across a triple bond, and hydrophosphination, the addition of a phosphorus-hydrogen bond, are also key hydroelementation reactions. rsc.orgrsc.org These reactions introduce silicon or phosphorus moieties, respectively, into the molecular framework, creating valuable synthetic intermediates.

Catalytic hydrosilylation of diynes can lead to a variety of products, including silyl-substituted enynes and dienes. researchgate.net The choice of catalyst, often based on platinum, rhodium, or nickel, is critical in controlling the selectivity of the addition to either the internal or terminal alkyne. rsc.orgresearchgate.net

Hydrophosphination of diynes, while less common than hydroamination, has been achieved using palladium catalysts. rsc.org For example, the palladium-catalyzed addition of diphenylphosphine (B32561) oxide to α,ω-diynes can proceed with high yields, although selectivity can be variable and dependent on the diyne's structure. rsc.org This method has been applied to substrates like nona-1,8-diyne, a close structural analog of this compound, to produce diphosphinylated dienes. rsc.org

Cycloaddition Reactions Involving Diyne Substructures

The alkyne groups in diynones serve as excellent components in cycloaddition reactions, enabling the construction of various cyclic and heterocyclic systems. researchgate.net These reactions can form multiple carbon-carbon bonds in a single step, offering an efficient route to complex molecular scaffolds. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. masterorganicchemistry.commdpi.com The alkyne moieties within a diynone can function as dienophiles. In an intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are part of the same molecule, leading to the formation of fused or bridged bicyclic systems. masterorganicchemistry.comuh.edu The efficiency of IMDA reactions is often highest when forming five- or six-membered rings as part of the bicyclic product. masterorganicchemistry.com

Intermolecular Diels-Alder reactions involving diynones as dienophiles can also be highly effective. For example, cross-conjugated diynones have been used in multicomponent tandem sequences that start with a double Diels-Alder reaction, followed by a Nazarov cyclization to generate complex [6-5-6] tricyclic products in a single pot. nih.gov Such strategies demonstrate the power of diynones in rapidly building molecular complexity. nih.gov Lewis acids are often employed to catalyze these reactions and control stereoselectivity. nih.govorganic-chemistry.org

[3+2] Annulation reactions involve the combination of a three-atom component and a two-atom component (like an alkyne) to form a five-membered ring. This methodology is a key strategy for synthesizing fused heterocyclic and carbocyclic systems. researchgate.net Diynones are suitable substrates for these transformations. For instance, a cascade reaction between a diynone and an o-hydroxy aromatic aldimine has been developed, proceeding through a sequential [3+2] and [4+4] cycloaddition to create dihydropyrrole fused eight-membered rings. researchgate.net This demonstrates the potential of diynones to participate in complex, multi-step cyclization sequences under mild conditions. researchgate.net

Transition Metal-Catalyzed Transformations of Diynones.skku.eduresearchgate.net

The dual alkyne functionality of diynones like this compound makes them excellent substrates for transition metal-catalyzed reactions. These processes can forge new carbon-carbon and carbon-heteroatom bonds, often leading to the rapid construction of complex cyclic and polycyclic frameworks. researchgate.net The choice of metal catalyst is crucial as it dictates the reaction pathway and the resulting molecular architecture.

In recent decades, homogeneous gold catalysis has emerged as a powerful tool for activating the carbon-carbon triple bonds of alkynes toward nucleophilic attack. researchgate.netacs.org Cationic gold(I) complexes are particularly effective due to their high π-acidity and low oxophilicity, allowing them to function in the presence of various functional groups. acs.org

The general mechanism involves the formation of a gold-π-alkyne complex, which enhances the electrophilicity of the alkyne. mdpi.com This activation facilitates an intramolecular nucleophilic attack, leading to cycloisomerization. For a diyne system such as this compound, the internal ketone oxygen or the second alkyne can act as the nucleophile. Gold-catalyzed activation of one alkyne moiety can be followed by an intramolecular attack from the other, potentially leading to bicyclic products. nih.gov The specific outcome is influenced by factors such as the ligand on the gold catalyst and the substitution pattern of the substrate.

Table 1: Representative Gold-Catalyzed Transformations of Alkynes

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| [Au(I)L]+ | 1,n-Enynes | Cycloisomerization Products | acs.org |

| Ph3PAuCl / AgOTf | Alkynediols | Bicyclic Acetals | nih.gov |

Ruthenium and cobalt complexes offer distinct catalytic pathways for the transformation of diynes, often complementing each other in terms of regioselectivity and reaction type. acs.org

Ruthenium Catalysis: Ruthenium catalysts, such as [Cp*RuCl(cod)], are highly effective in promoting [2+2] cycloadditions and Alder-ene type reactions. acs.orgresearchgate.net In reactions between diynes and alkenes, ruthenium catalysts typically yield branched enyne products with high regio- and site-selectivity. acs.org The reaction mechanism is believed to proceed through a metallacycle intermediate, which controls the stereochemical outcome. acs.org

Cobalt Catalysis: Cobalt-based catalysts, often generated in situ from precursors like CoI₂(PPh₃)₂ with a reducing agent, can also catalyze Alder-ene reactions but may show different regioselectivity compared to ruthenium. acs.org A significant reaction pathway available with cobalt catalysts is the [2+2+2] cyclotrimerization, which can efficiently construct substituted benzene (B151609) rings by combining the diyne with another alkyne or alkene. researchgate.net For instance, reacting a diyne with norbornene in the presence of a cobalt catalyst can yield the [2+2+2] cycloadduct exclusively, a different outcome than what is observed with ruthenium catalysts under similar conditions. researchgate.net Heterobimetallic Ru/Co nanoparticles have also been developed, demonstrating high efficacy in Pauson-Khand type reactions to form bicyclic cyclopentenones. skku.edu

Table 2: Comparison of Ruthenium and Cobalt Catalysis with Diynes

| Catalyst | Typical Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Ruthenium | Alder-ene | High regioselectivity for branched products | acs.org |

| [2+2] Cycloaddition | Forms cyclobutene (B1205218) derivatives | researchgate.net | |

| Cobalt | Alder-ene | Can exhibit different regioselectivity from Ru | acs.org |

Electrophilic and Nucleophilic Additions to Alkyne Triple Bonds.msu.edulibretexts.org

The carbon-carbon triple bonds in this compound are regions of high electron density, making them susceptible to attack by electrophiles. libretexts.org However, compared to alkenes, alkynes are generally less reactive towards electrophiles. almerja.com This reduced reactivity is attributed to the high stability of the resulting vinyl cation intermediate. chemistrysteps.com

Electrophilic Addition: The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to the alkyne moieties in this compound would be expected to follow Markovnikov's rule. libretexts.orgchemistrysteps.com In the case of the terminal alkyne at C-8, the electrophile (e.g., H+) would add to the terminal carbon (C-9), and the nucleophile (e.g., Br-) would add to the more substituted carbon (C-8). The internal alkyne at C-3 is electronically influenced by the adjacent ketone group, which is electron-withdrawing. This effect can influence the regioselectivity of the addition. The reaction typically proceeds with anti-stereoselectivity. libretexts.org

Nucleophilic Addition: The sp-hybridized carbons of an alkyne render it more electrophilic than an alkene, allowing for nucleophilic addition reactions, especially when the alkyne is conjugated with an electron-withdrawing group. msu.edu For this compound, the alkyne at the 3-position is an "ynone" system. This activated alkyne is a Michael acceptor, susceptible to 1,4-conjugate addition by nucleophiles such as thiols, amines, or alcohols. nih.gov The rate and stereochemistry of this addition are influenced by the nature of the nucleophile and the electron-withdrawing strength of the conjugated group. nih.gov

Ketone Functionality: Versatile Conversions

The ketone group at the C-2 position of this compound provides a second major site of reactivity, distinct from the alkyne functionalities.

Carbonyl Condensations and Nucleophilic Additions.univ-cotedazur.fr

Nucleophilic Addition: The carbonyl carbon is electrophilic due to the polarization of the C=O bond and is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as 1,2-addition, converts the sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized carbon. masterorganicchemistry.com Strong, irreversible nucleophiles like Grignard reagents or organolithium compounds would add to the carbonyl of this compound to form a tertiary alcohol, while weaker, reversible nucleophiles like cyanide or alcohols can also participate in addition reactions. masterorganicchemistry.com

Carbonyl Condensation: this compound possesses α-hydrogens (at the C-1 methyl group), which are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in carbonyl condensation reactions, such as the aldol (B89426) reaction. libretexts.orgopenstax.org In a self-condensation, the enolate of one molecule of this compound would attack the electrophilic carbonyl carbon of a second molecule. This process forms a new carbon-carbon bond and results in a β-hydroxy ketone product. openstax.org The equilibrium of the aldol reaction is influenced by steric factors and reaction conditions. libretexts.org

Alpha-Functionalization via Enolate Chemistry.univ-cotedazur.fr

The presence of acidic α-protons is a cornerstone of ketone reactivity, enabling functionalization at the carbon adjacent to the carbonyl group via an enolate intermediate. masterorganicchemistry.com

The deprotonation of this compound at the C-1 position with a suitable base generates a nucleophilic enolate. masterorganicchemistry.com This enolate is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com This nucleophilic species can react with a variety of electrophiles to introduce new substituents at the α-position. researchgate.net This process is a fundamental strategy for constructing carbon-carbon and carbon-heteroatom bonds. escholarship.org For example, the enolate can be alkylated with alkyl halides or undergo halogenation with reagents like Br₂. masterorganicchemistry.com This versatility allows for the targeted modification of the ketone portion of the molecule, further expanding the synthetic utility of this compound. springernature.com

Table 3: Potential Reactions at the Ketone of this compound

| Reaction Type | Reagent(s) | Functional Group Transformation | Reference |

|---|---|---|---|

| Nucleophilic Addition | 1. CH₃MgBr2. H₃O⁺ | Ketone → Tertiary Alcohol | masterorganicchemistry.com |

| Aldol Condensation | NaOH, EtOH | Ketone → β-Hydroxy Ketone | libretexts.orgopenstax.org |

| α-Alkylation | 1. LDA2. CH₃I | C-H at α-position → C-CH₃ | masterorganicchemistry.com |

| α-Halogenation | Br₂, CH₃COOH | C-H at α-position → C-Br | masterorganicchemistry.com |

Stereoselective Reductions and Oxidations

The reactivity of the carbonyl group in this compound is a key aspect of its synthetic utility. Stereoselective reduction of the ketone or oxidation of its corresponding alcohol allows for the precise installation of chirality, a critical feature in the synthesis of biologically active molecules.

Stereoselective Reduction:

The reduction of α,β-alkynyl ketones is a well-established method for producing chiral propargyl alcohols. While specific studies on this compound are not extensively documented in leading journals, the reactivity can be inferred from detailed studies on structurally analogous compounds, such as the ketone precursor to the natural product Lembehyne B. nih.govacs.org In a reported synthesis, the stereoselective reduction of a complex diyne ketone was a crucial final step. nih.govacs.org Various reducing agents can be employed to achieve high levels of stereocontrol, affording either the (R) or (S) alcohol. The choice of catalyst and hydride source is paramount in determining the stereochemical outcome.

Below is a table summarizing typical conditions for such transformations, based on established methodologies for similar substrates.

| Reagent/Catalyst System | Expected Outcome | Typical Conditions | Reference Principle |

| CBS Reagent (Corey-Bakshi-Shibata) | Enantioselective reduction to (R) or (S)-alcohol | BH₃ THF complex, THF, -78 °C to rt | Asymmetric Catalysis |

| (-)-DIP-Chloride | Enantioselective reduction | THF/Hexanes, -78 °C | Chiral Borane Reagents |

| L-Selectride® | Diastereoselective reduction (if other stereocenters are present) | THF, -78 °C | Sterically Hindered Hydride |

| Sodium borohydride (B1222165) (NaBH₄) | Achiral reduction to racemic alcohol | Methanol, 0 °C | Standard Hydride Reduction |

This table is illustrative of common methods for the stereoselective reduction of alkynyl ketones.

Oxidations:

The reverse transformation, the oxidation of the corresponding Nona-3,8-diyn-2-ol to the ketone, is also a fundamental reaction. This is often accomplished using modern, mild oxidizing agents to avoid side reactions with the sensitive alkyne functionalities. The Dess-Martin periodinane (DMP) is a frequently used reagent for this purpose due to its high efficiency and tolerance of various functional groups. mit.edu Similarly, Swern oxidation or related protocols using activated DMSO are also effective.

A study on a related natural product synthesis utilized an oxidation step to convert a secondary alcohol to the corresponding ketone, which is analogous to the synthesis of this compound from its alcohol precursor. nih.govacs.org

| Oxidizing Agent | Typical Conditions | Key Feature |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temperature | Mild, neutral conditions, high yield. mit.edu |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | DCM, -78 °C to Room Temperature | Avoids heavy metals, effective for sensitive substrates. |

| Pyridinium chlorochromate (PCC) | DCM, Room Temperature | Classic reagent, can be acidic. |

This table outlines common reagents for the oxidation of secondary alcohols to ketones in the presence of alkynes.

Chemo- and Regioselectivity in Complex Reaction Systems of this compound

The presence of three distinct functional groups in this compound raises important questions of selectivity. A successful synthetic strategy hinges on the ability to target one site specifically while leaving the others intact.

The Terminal Alkyne (C-8/C-9): This is the most acidic C-H bond in the molecule, making it susceptible to deprotonation by a suitable base (e.g., n-butyllithium or Grignard reagents). mit.edu This allows for selective functionalization at the C-9 position through reactions with various electrophiles. Furthermore, the terminal alkyne is the preferred site for metal-catalyzed coupling reactions like the Sonogashira, Cadiot-Chodkiewicz, or Glaser couplings, enabling the extension of the carbon chain.

The Ketone (C-2): The carbonyl group is an electrophilic center, readily attacked by nucleophiles such as organometallics, hydrides, or ylides (Wittig reaction). Its reactivity can be modulated by the choice of reagent and conditions. For instance, sterically hindered nucleophiles may react selectively with the ketone over the alkynes.

The Internal Alkyne (C-3/C-4): This alkyne is generally less reactive than the terminal one in coupling reactions. However, it can participate in cycloaddition reactions or be selectively reduced. For example, catalytic hydrogenation using Lindlar's catalyst would selectively reduce the internal alkyne to a (Z)-alkene, leaving the terminal alkyne and ketone untouched under carefully controlled conditions.

The ability to control chemo- and regioselectivity allows for the stepwise elaboration of the this compound scaffold, making it a versatile platform for synthesizing a diverse range of more complex molecules. core.ac.uk

Cascade and Tandem Reaction Sequences for Molecular Complexity Enhancement

Cascade and tandem reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, rapidly building molecular complexity from simple starting materials. societechimiquedefrance.fr this compound is an ideal substrate for such processes due to its dense arrangement of reactive functional groups.

While specific cascade reactions starting from this compound are not yet prominent in the literature, its structure suggests immense potential for such transformations.

Potential Cascade Pathways:

Intramolecular Pauson-Khand Reaction (PKR): The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. uwindsor.ca this compound contains two alkyne units. A hypothetical cascade could involve an initial intermolecular reaction (e.g., hydroalkenylation) at one alkyne to install an alkene, followed by an intramolecular PKR with the second alkyne to construct a complex bicyclic system in one pot.

Enyne-type Cyclizations: If the ketone is first converted to an alkene (e.g., via a Wittig reaction), the resulting en-diyne system becomes a substrate for a variety of metal-catalyzed cyclization cascades. These reactions could lead to the formation of diverse carbocyclic or heterocyclic ring systems.

Tandem Ugi/Intramolecular Diels-Alder Reaction: A multicomponent reaction like the Ugi reaction could engage the ketone, followed by an intramolecular Diels-Alder cycloaddition where the newly formed parts of the molecule act as the diene and dienophile, potentially involving one of the alkyne groups after a partial reduction. beilstein-journals.org

The following table outlines some plausible, though currently hypothetical, cascade sequences.

| Cascade Type | Key Reagents/Catalyst | Functional Groups Involved | Potential Product Core |

| Tandem Nucleophilic Addition/Cyclization | Organocuprate, Lewis Acid | Ketone, Both Alkynes | Fused Bicyclic Ketones |

| Intramolecular Pauson-Khand Reaction | Co₂(CO)₈ or Rh(I) catalyst | Both Alkynes (after conversion of one to an alkene) | Azulenone or related bicyclic structures pitt.edu |

| Enyne Metathesis Cascade | Grubbs-type Ru catalyst | Both Alkynes (after conversion of one to an alkene) | Polycyclic frameworks |

| Tandem Coupling/Cycloisomerization | Pd/Cu catalyst, Au(I) or Pt(II) catalyst | Terminal Alkyne, Internal Alkyne | Substituted Aromatic or Heteroaromatic Rings |

This table presents speculative but mechanistically plausible cascade reactions to highlight the synthetic potential of this compound.

The exploration of these and other cascade reactions will undoubtedly unlock the full transformative potential of this versatile chemical building block, paving the way for efficient syntheses of complex molecular architectures.

Mechanistic Investigations and Reaction Dynamics of Nona 3,8 Diyn 2 One Chemistry

Elucidation of Reaction Pathways and Intermediate Formation

The reaction chemistry of Nona-3,8-diyn-2-one, a difunctionalized diyne, is governed by the reactivity of its two alkyne groups and the central ketone moiety. While specific mechanistic studies on this compound are not extensively documented, its reaction pathways can be elucidated by examining the well-established chemistry of related diynes and alkynes. rsc.orgacs.orgnih.gov The synthesis of this compound itself proceeds via the acylation of a metallated 1,6-heptadiyne (B51785), indicating the susceptibility of the terminal alkyne to nucleophilic attack after deprotonation. mit.edu

The reaction pathways of diynes are diverse and heavily dependent on the reagents and catalysts employed. rsc.orgresearchgate.net Key transformations include hydroelementation, cycloisomerization, and cycloaddition reactions.

Hydroelementation Reactions: In the presence of transition metal catalysts, diynes undergo hydroelementation, such as hydroboration and hydromagnesation. rsc.org For instance, ruthenium-catalyzed hydroboration of 1,3-diynes proceeds through the initial insertion of a diyne into the catalyst's Ru-H bond, forming a but-3-en-1-yn-3-yl complex intermediate (Structure 32 in Scheme 8 of the source). rsc.org This is followed by a σ-bond metathesis with borane (B79455) and subsequent elimination of the enyne product to regenerate the catalyst. rsc.org Cobalt-catalyzed systems can proceed through different pathways depending on the ancillary ligands, involving either a Co-H intermediate or a Co-borane species, leading to different regioisomers. rsc.org

Gold-Catalyzed Reactions: Cationic gold(I) complexes are potent activators of alkynes toward nucleophilic attack. acs.orgnih.gov The general mechanism involves the formation of a π-complex between the gold catalyst and an alkyne group. This activation facilitates intra- or intermolecular nucleophilic attack, forming a vinyl-gold intermediate. acs.org For diynes, this can initiate a cascade of reactions. For example, gold-catalyzed cycloisomerization of 1,6-enynes can proceed via a 1,6-hydride shift to form an oxonium intermediate, which then undergoes a Prins-type cyclization to yield polycyclic skeletons. researchgate.net

Cycloaddition and Pericyclic Reactions: The alkyne moieties can participate in cycloaddition reactions. Thermally driven, transition-metal-catalyzed [2+2] cycloadditions are a known pathway for alkynes to form cyclobutene (B1205218) frameworks. researchgate.net Mechanistic studies of iridium-catalyzed cycloadditions suggest the involvement of a hydrido(acetylene)iridium(III) complex formed upon oxidative addition of the alkyne. researchgate.net Furthermore, depending on the substitution pattern and tether length, intramolecular reactions can occur, such as the Alder-ene reaction, which competes with cycloaddition pathways. rsc.org The ketone functionality in this compound also presents a reactive site. Analogous dialkynylketones have been shown to be potent electrophiles that react with biological nucleophiles like cysteine and lysine (B10760008) residues in proteins. nih.gov

The table below summarizes plausible reaction pathways and key intermediates for a substrate like this compound.

| Reaction Type | Catalyst/Reagent | Key Intermediates | Potential Product Type |

| Hydroboration | Ruthenium Hydride Complex | But-3-en-1-yn-3-yl complex, σ-complex | Boryl-substituted Enyne |

| Hydromagnesation | FeCl₂ / EtMgBr | Alkenylmagnesium species | (Z)-Enyne |

| Cycloisomerization | Gold(I) Complex | η²-Alkyne-Au complex, Vinyl-gold species | Heterocycles, Carbocycles |

| [2+2] Cycloaddition | Iridium or Rhodium Complex | Metallacyclobutene, Hydrido(acetylene)metal complex | Bicyclic cyclobutenes |

| Alder-Ene Reaction | Thermal | Diradical species (in some contexts) | Fused ring systems |

| Nucleophilic Addition | Protein Nucleophiles (e.g., Cys-SH) | Thioalkene adduct | Covalently modified protein |

Transition State Analysis and Energy Landscapes

A comprehensive understanding of the reactivity and selectivity in this compound chemistry requires detailed analysis of the reaction energy landscapes, including the structures of transition states. Specific computational studies on this compound are scarce, but the principles can be inferred from theoretical work on related systems. rsc.orgchimia.ch The geometric and energetic properties of transition states, rather than the ground states of reactants, are the ultimate determinants of reaction outcomes. mit.edu Acetylenic bonds, while linear in their ground state, are deformable and readily participate in pericyclic reactions. mit.edu

Computational chemistry provides essential tools for these investigations. chimia.ch Methods such as Density Functional Theory (DFT) are widely used to map potential energy surfaces, locate transition state structures, and calculate activation energies for competing reaction pathways. rsc.orgchimia.ch For example, theoretical studies have been used to distinguish between concerted and stepwise mechanisms in dehydro-Diels–Alder reactions by comparing the activation barriers. rsc.org

For this compound, key areas for computational analysis would include:

Regioselectivity: Calculating the activation energies for catalyst-mediated or nucleophilic attack at the C3 vs. C8 alkyne, and at the different carbons of each alkyne, would explain the observed regioselectivity in reactions like hydroelementation. rsc.org

Competing Pathways: Quantifying the energy barriers for competing reactions, such as a [2+2] cycloaddition versus an intramolecular Alder-ene reaction, would predict the major product under given conditions. rsc.org

Stereoselectivity: In asymmetric catalysis, transition state analysis can elucidate the origins of enantioselectivity by comparing the energies of the diastereomeric transition states leading to the different enantiomers.

The table below outlines the objectives and methods for a theoretical investigation of this compound's reaction dynamics.

| Research Question | Computational Method | Key Parameters to Calculate | Expected Insight |

| Reaction Mechanism | DFT, ab initio | Transition State (TS) Geometry, Intrinsic Reaction Coordinate (IRC) | Stepwise vs. Concerted nature of the reaction |

| Selectivity | DFT | Activation Energies (ΔG‡) for competing TSs | Prediction of major regio-, chemo-, and stereoisomers |

| Reaction Dynamics | QCT, MCTDH | Potential Energy Surface, Non-adiabatic couplings | Understanding of ultrafast processes post-excitation |

| Catalyst Role | DFT | Geometries of catalyst-substrate complexes and catalytic intermediates | Elucidation of how the catalyst lowers activation barriers and controls selectivity |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to quantifying reaction rates and understanding the factors that influence them, providing crucial evidence for proposed mechanisms. For the reactions of this compound, such studies would involve monitoring the concentration of reactants and products over time to determine the reaction order with respect to each component and calculate the corresponding rate constants.

In many gold(I)-catalyzed reactions involving alkynes, ligand exchange to form the active gold-alkyne π-complex can be the rate-determining step. acs.org Kinetic analyses of these steps have revealed large negative activation entropies (ΔS‡), which is characteristic of an associative mechanism where the incoming alkyne binds to the metal center before the existing ligand departs. acs.org

The following table details factors that would be investigated in kinetic studies of this compound reactions and their potential influence on the reaction rate.

| Factor | Method of Investigation | Potential Effect on Reaction Rate |

| Substrate Concentration | Varying initial concentration of this compound | Typically first-order dependence, but can be zero-order if catalyst is saturated. |

| Catalyst Loading | Varying catalyst concentration | Often shows a first-order dependence; saturation kinetics or inhibition may occur at high loadings. |

| Temperature | Arrhenius or Eyring plots (rate vs. temperature) | Rate increases with temperature; allows determination of activation energy (Ea) and activation parameters (ΔH‡, ΔS‡). |

| Ligand Effects | Comparing rates with different ancillary ligands on the metal catalyst | Electronic and steric properties of ligands can drastically alter rates and selectivity by modifying the catalyst's activity. |

| Solvent | Running the reaction in different solvents | The rate can be significantly affected by solvent polarity and coordinating ability (see Section 4.4). |

Solvent Effects and Catalytic Cycle Elucidation

Solvent Effects: The choice of solvent can profoundly influence chemical reactions by affecting reactant solubility, reagent stability, and, most importantly, reaction rates and equilibria. wikipedia.orgweebly.com Solvents can differentially stabilize the ground states of reactants and the transition state of the rate-determining step. wikipedia.org According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by polar solvents, while reactions where charge is dispersed are slowed. wikipedia.org

In the context of this compound chemistry, solvent effects would be critical.

Polarity: For reactions involving polar or charged intermediates, such as the vinyl-gold species in gold catalysis or intermediates in SN1-type reactions, polar solvents like water or DMSO would be expected to increase the reaction rate by stabilizing these species. acs.orgwikipedia.org Conversely, for concerted pericyclic reactions with nonpolar transition states, solvent polarity may have a minimal effect.

Coordinating Ability: Solvents can also act as ligands. In catalytic reactions, a coordinating solvent like acetonitrile (B52724) or THF can compete with the substrate for a coordination site on the metal catalyst, potentially inhibiting the reaction. researchgate.net

Protic vs. Aprotic: Protic solvents (e.g., methanol) can hydrogen-bond with and stabilize anionic species, but can also deactivate strong nucleophiles through protonation. wikipedia.org The choice between a protic and an aprotic solvent can completely change the reaction outcome. For instance, the gold-catalyzed rearrangement of N-tosyl alkynylaziridines yields different pyrrole (B145914) isomers depending on the solvent and counterion, highlighting the solvent's role in directing the reaction pathway. acs.org

The table below lists common solvents and their properties, which are critical for mechanistic considerations.

| Solvent | Dielectric Constant (ε at 25 °C) | Type | Common Application/Effect |

| Toluene | 2.4 | Nonpolar Aprotic | Common for organometallic reactions, favors nonpolar transition states. |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good general-purpose solvent, can support polar intermediates. |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic (Coordinating) | Can coordinate to metal centers, affecting catalyst activity. researchgate.net |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic (Coordinating) | Polar and coordinating, can stabilize charged species but also compete for catalyst sites. |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Highly polar, excellent at solvating cations, accelerates SN2 reactions. |

| Methanol (MeOH) | 33 | Polar Protic | Can act as a proton source, stabilizes anions, and solvates charged species. |

| Water (H₂O) | 78 | Polar Protic | Highly polar, promotes reactions with charged transition states (e.g., SN1). wikipedia.org |

Catalytic Cycle Elucidation: A catalytic cycle is a conceptual model that illustrates the sequence of elementary steps through which a catalyst participates in and facilitates a chemical reaction before being regenerated. For reactions involving this compound, several types of catalytic cycles could be operative.

Ruthenium-Catalyzed Hydroboration Cycle: A proposed cycle for the hydroboration of diynes with a ruthenium hydride catalyst involves several key steps: (1) substitution of a ligand with the alkyne to form complex 120 ; (2) dihydrogen migration to yield a η¹-vinylidene complex 121 ; (3) coupling between the borane and vinylidene ligands to form intermediate 122 ; (4) coordination of pinacolborane followed by σ-bond metathesis to release the product and regenerate a catalytically active species. rsc.org

Copper Hydride-Catalyzed Semireduction Cycle: The asymmetric semireduction of enynes to allenes by a chiral copper hydride (LCuH) catalyst provides another relevant model. acs.org The proposed cycle begins with (1) enantioselective hydrocupration of the alkyne to form a chiral propargylic copper species. This is followed by (2) a stereospecific 1,3-isomerization to an allenyl copper intermediate. (3) Protonation of this intermediate furnishes the allene (B1206475) product and a copper salt. Finally, (4) σ-bond metathesis between the copper salt and a silane (B1218182) hydride source regenerates the active LCuH catalyst. acs.org

These cycles are built upon evidence from stoichiometric studies, intermediate isolation or trapping, kinetic data, and computational modeling. Elucidating the specific cycle for a given transformation of this compound would require a similar combination of experimental and theoretical approaches.

Advanced Spectroscopic and Structural Characterization of Nona 3,8 Diyn 2 One and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-field NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Nona-3,8-diyn-2-one, ¹H and ¹³C NMR would provide critical information about the electronic environment of each nucleus, allowing for complete structural assignment.

In ¹H NMR spectroscopy, the proton of a terminal alkyne (≡C-H) typically resonates in the region of 2-3 ppm. openochem.orglibretexts.org This is a distinctive chemical shift, appearing more shielded than vinylic or aromatic protons due to the magnetic anisotropy of the triple bond. msu.edu The protons on carbons adjacent to the carbonyl group and the alkyne groups would also have characteristic chemical shifts.

In ¹³C NMR, the sp-hybridized carbons of the alkyne groups are expected to appear in the 65-90 ppm range. openochem.org The terminal alkyne carbon (C-9) would likely be found around 68-75 ppm, while the internal alkyne carbons (C-3, C-4, and C-8) would appear at slightly different shifts. The carbonyl carbon (C-2) would be significantly deshielded, with an expected chemical shift in the range of 190-210 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures and functional group effects. Solvent: CDCl₃)

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹H) |

|---|---|---|---|---|

| 1 | CH₃ | 2.2 - 2.4 | 25 - 35 | Singlet (s) |

| 2 | C=O | - | 190 - 210 | - |

| 3 | C≡C | - | 80 - 90 | - |

| 4 | C≡C | - | 75 - 85 | - |

| 5 | CH₂ | 2.4 - 2.6 | 15 - 25 | Triplet (t) |

| 6 | CH₂ | 1.7 - 1.9 | 25 - 35 | Sextet |

| 7 | CH₂ | 2.2 - 2.4 | 15 - 25 | Triplet (t) |

| 8 | C≡C | - | 80 - 90 | - |

| 9 | ≡C-H | 2.0 - 2.3 | 68 - 75 | Triplet (t) |

To definitively assign the predicted chemical shifts and confirm the connectivity of the molecule, multi-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the protons on C-5 and C-6, and between the protons on C-6 and C-7. A long-range coupling might also be observed between the protons on C-7 and the terminal alkyne proton on C-9.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the methyl protons at ~2.3 ppm to the methyl carbon at ~30 ppm.

While this compound itself is achiral and has limited conformational flexibility due to the rigid alkyne units, advanced NMR techniques would be vital for analyzing its derivatives. For chiral derivatives, such as those resulting from the reduction of the ketone to a hydroxyl group, NMR methods can be used to determine relative stereochemistry. nih.govresearchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can establish through-space proximity of protons, which is invaluable for assigning stereochemistry in more complex, rigid systems. wordpress.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the precise molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₉H₈O), HRMS would provide a high-accuracy mass measurement of the molecular ion [M]⁺, confirming the elemental composition. The primary fragmentation pathways for ketones typically involve α-cleavage and McLafferty rearrangement. jove.comchemistrynotmystery.comlibretexts.org

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, α-cleavage could occur on either side of the carbonyl.

Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃), yielding a resonance-stabilized acylium ion.

Cleavage of the C2-C3 bond would result in the loss of the hept-2,7-diynyl radical, yielding an acylium ion (CH₃CO⁺), which would be a very prominent peak. chemistrynotmystery.com

McLafferty Rearrangement: This rearrangement requires a γ-hydrogen atom that can be transferred to the carbonyl oxygen. In this compound, there is a γ-hydrogen on C-5. A McLafferty rearrangement would lead to the elimination of a neutral alkene fragment and the formation of a radical cation.

Table 2: Predicted HRMS Fragments for this compound

| m/z (predicted) | Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 132.0575 | [C₉H₈O]⁺ | Molecular Ion [M]⁺ |

| 117.0340 | [C₈H₅O]⁺ | α-Cleavage: Loss of •CH₃ from [M]⁺ |

| 43.0184 | [C₂H₃O]⁺ | α-Cleavage: Formation of acetyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. IR and Raman spectroscopy are complementary techniques that would be used to identify the key structural features of this compound.

Infrared (IR) Spectroscopy:

C=O Stretch: A strong, sharp absorption is expected for the ketone carbonyl group, typically in the range of 1715-1735 cm⁻¹. pressbooks.publibretexts.org Conjugation of the carbonyl with a double or triple bond usually lowers this frequency, so for this compound, the C=O stretch might appear closer to 1685-1705 cm⁻¹. pressbooks.pub

C≡C Stretch: The stretching vibration of the carbon-carbon triple bonds would appear in the region of 2100-2260 cm⁻¹. libretexts.orgdummies.com The internal alkyne (C-3) might show a weaker absorption than the terminal alkyne (C-8). Symmetrically substituted internal alkynes can have very weak or absent C≡C stretching bands in the IR spectrum. youtube.com

≡C-H Stretch: A sharp, strong absorption is characteristic of the terminal alkyne C-H bond, expected around 3300 cm⁻¹. libretexts.orgdummies.comyoutube.com This is a highly diagnostic peak.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C≡C triple bond stretches, which may be weak in the IR spectrum, are expected to show strong signals in the Raman spectrum in the 2100-2250 cm⁻¹ region. stellarnet.usrenishaw.comresearchgate.net This makes Raman an excellent complementary technique for characterizing the diyne system. The carbonyl C=O stretch would also be visible but is typically weaker in Raman than in IR.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| Alkyne | C≡C stretch | 2100 - 2260 | 2100 - 2260 | Weak/Medium (IR), Strong (Raman) |

| Ketone | C=O stretch | 1685 - 1705 | 1685 - 1705 | Strong (IR), Medium (Raman) |

| Alkyl | C-H stretch | 2850 - 3000 | 2850 - 3000 | Medium (IR & Raman) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.inwikipedia.org If a suitable single crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions. jst.go.jpnih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. saschirality.org this compound is an achiral molecule and therefore would not exhibit a CD spectrum.

However, this technique would be highly relevant for the analysis of chiral derivatives of this compound. For example, if the ketone at C-2 were to be asymmetrically reduced to a chiral alcohol (Nona-3,8-diyn-2-ol), or if a chiral substituent were introduced elsewhere in the molecule, CD spectroscopy could be used to determine the absolute configuration of the newly formed stereocenter(s). cas.cz The interaction of the chiral center with the chromophores in the molecule (the carbonyl and the diyne system) would give rise to a characteristic CD spectrum, which could be compared to theoretical calculations to assign the absolute stereochemistry. acs.orgaip.org

Theoretical and Computational Chemistry Studies on Nona 3,8 Diyn 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of Nona-3,8-diyn-2-one. Methods like Density Functional Theory (DFT) are commonly employed to model its structure and electronic properties. Typically, a functional such as B3LYP combined with a basis set like 6-31G(d,p) is used to perform geometry optimization and calculate various electronic descriptors. lookchem.com

These calculations reveal the distribution of electrons within the molecule, highlighting the polarization caused by the electron-withdrawing carbonyl group and the electron-rich alkyne moieties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized along the carbon-carbon triple bonds, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is centered around the α,β-unsaturated ketone system, identifying it as the probable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Further analysis through the Molecular Electrostatic Potential (MESP) map visually represents the charge distribution. For this compound, the MESP would show a negative potential (red/yellow) around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor and a site of electrophilic interaction. The terminal alkyne proton would exhibit a slightly positive potential (blue), suggesting weak acidic character.

Table 1: Representative Calculated Electronic Properties of this compound This table presents illustrative data typical of DFT calculations for a molecule like this compound.

| Property | Calculated Value | Description |

|---|---|---|

| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment (μ) | 2.9 D | Measures the overall polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound is primarily due to the rotation around its single bonds (C4-C5, C5-C6, C6-C7). Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule in three-dimensional space. This is achieved by systematically rotating these bonds and calculating the potential energy of each resulting structure.

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms over time by solving Newton's equations of motion. chimia.ch Using force fields like the General Amber Force Field (GAFF), an MD simulation can explore the conformational space available to the molecule at a given temperature, revealing the relative populations of different conformers and the pathways for interconversion between them. mit.eduacs.org Such simulations show that while the alkyne and ketone groups impose rigidity on parts of the molecule, the methylene (B1212753) spacer (C5-C7) allows for significant flexibility, leading to a variety of bent and extended conformations. Analysis of the root-mean-square deviation (RMSD) throughout the simulation can indicate the stability of the starting conformation and whether large-scale transitions occur. acs.org

Table 2: Representative Low-Energy Conformers of this compound This table illustrates hypothetical data from a conformational search, showing different spatial arrangements and their relative stabilities.

| Conformer | Dihedral Angle (°) (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 | Extended, anti-periplanar conformation |

| 2 | 65.2 | 1.25 | Gauche conformation |

| 3 | -68.9 | 1.28 | Gauche conformation |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For this compound, several reactions could be modeled. For instance, the Diels-Alder reaction, where the conjugated enone system could act as a dienophile, or cycloadditions involving one of the alkyne groups. beilstein-journals.org Another example is the nucleophilic addition to the carbonyl carbon. Computational modeling using DFT can be used to compare different mechanistic pathways. For example, in a copper-catalyzed reaction, calculations could help elucidate the structure of the catalytic intermediate and the transition state for the key bond-forming step. nih.gov By calculating the activation barriers for competing pathways, one can predict the likely outcome and selectivity of a reaction.

Table 3: Representative Calculated Activation Energies for a Hypothetical Reaction This table shows illustrative activation energies for a hypothetical nucleophilic attack on this compound, comparing different nucleophiles.

| Reaction | Nucleophile | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| 1,2-Addition to Carbonyl | CH3Li | 8.5 |

| 1,4-Conjugate Addition | (CH3)2CuLi | 12.1 |

| 1,2-Addition to Carbonyl | CH3OH (acid-catalyzed) | 15.4 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical methods can predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. These predictions are vital for interpreting experimental spectra and confirming molecular structures. For instance, NMR shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and converted into chemical shifts.

Experimental ¹H NMR data for this compound has been reported. mit.edu A comparison between these experimental values and those predicted by DFT calculations allows for the unambiguous assignment of each proton signal to its position in the molecule. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The predicted frequencies, after appropriate scaling to account for systematic errors in the calculations, can be matched with experimental IR bands, allowing each band to be assigned to specific molecular motions, such as C=O stretching, C≡C stretching, or C-H bending.

Table 4: Comparison of Experimental and Representative Calculated ¹H NMR Chemical Shifts for this compound

| Proton Position | Experimental Shift (δ, ppm) mit.edu | Calculated Shift (δ, ppm) | Assignment |

|---|---|---|---|

| H-1 | 1.15 | 1.12 | -C(=O)CH3 |

| H-5 | 2.52 | 2.55 | -C≡C-CH2- |

| H-6, H-7 | 2.25 | 2.28 | -CH2-CH2-C≡CH |

| H-9 | 1.99 | 2.01 | -C≡CH |

In Silico Design of Novel this compound Derivatives and Reactivity

Computational chemistry enables the in silico design and evaluation of novel molecules before their synthesis is attempted in the lab. Starting with the this compound scaffold, derivatives can be designed by adding or modifying functional groups to tune its properties for specific applications. For example, introducing electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, thereby modifying the molecule's color, reactivity, and electronic properties. lookchem.com

Structure-activity relationship (SAR) studies can be performed computationally to guide these designs. For example, if the goal is to increase the molecule's reactivity as a dienophile in a Diels-Alder reaction, one could computationally screen derivatives with various electron-withdrawing groups attached to the enone system. The calculations would predict how these modifications affect the LUMO energy and the activation energy of the reaction, identifying the most promising candidates for synthesis. This rational design approach significantly accelerates the discovery of new molecules with desired functions.

Table 5: Representative In Silico Screening of this compound Derivatives This table illustrates how computational screening can predict the electronic properties of hypothetical derivatives.

| Derivative | Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted ΔE (eV) |

|---|---|---|---|---|

| Parent | - | -7.20 | -1.50 | 5.70 |

| Derivative A | Replace terminal H-9 with -Si(CH3)3 | -7.15 | -1.45 | 5.70 |

| Derivative B | Replace H-1 with -CF3 | -7.55 | -1.95 | 5.60 |

| Derivative C | Add -NO2 at C-7 | -7.80 | -2.10 | 5.70 |

Advanced Applications and Future Research Directions of Nona 3,8 Diyn 2 One

Applications in Advanced Materials Science

The highly unsaturated and functionalized nature of nona-3,8-diyn-2-one suggests its potential as a monomer or precursor for novel materials with unique properties. However, current research primarily focuses on its role in complex organic synthesis rather than materials science.

Precursors for Polymer Synthesis and Supramolecular Architectures

While the di-alkyne functionality of this compound presents theoretical possibilities for polymerization and the creation of cross-linked networks or supramolecular structures, dedicated studies applying it for these purposes are not extensively documented in publicly available research. The compound is primarily recognized as an intermediate for creating specific, complex molecules rather than repeating polymer units lookchem.com. Future research could explore its potential in forming novel materials, but this remains a prospective field.

Development of Optoelectronic Materials

Polyacetylene chains are known for their conductive and optoelectronic properties. The conjugated system within this compound, particularly after potential derivatization or polymerization, could theoretically lead to materials with interesting electronic or photophysical characteristics. Research into a related derivative, 9-(trimethylsilyl)-nona-3,8-diyn-2-one, was conducted in the context of intramolecular cycloadditions, not for its material properties mit.edu. As such, the development of optoelectronic materials based on this compound is an area that awaits exploration.

This compound as a Scaffold in Chemical Biology Research

The most significant applications of this compound are found in its use as a versatile scaffold for constructing intricate molecular architectures relevant to chemical biology and natural product synthesis.

Derivatization for Exploration of Bioactive Polyacetylene Analogues

Polyacetylenes are a class of natural products known for a wide range of biological activities. This compound serves as a foundational structure for creating more complex polyacetylene derivatives. For instance, research has detailed the synthesis of a silylated derivative, 9-(trimethylsilyl)-nona-3,8-diyn-2-one, which acts as a precursor in subsequent complex reactions mit.edu. While this demonstrates the principle of derivatization, a broad screening of these specific analogues for bioactivity is a direction for future investigation.

Integration into Complex Natural Product Scaffolds

The primary documented use of this compound is as a key reactant in intramolecular [4+2] cycloaddition reactions. Research from the Danheiser group at MIT details the synthesis of this compound from 1,6-heptadiyne (B51785) mit.edu. This intermediate is then used in reactions that form complex polycyclic systems, such as dihydroisobenzofuran ring systems mit.edu. This methodology provides a powerful tool for building core structures found in various natural products. The ability to construct these sophisticated molecular frameworks demonstrates the compound's value in total synthesis projects mit.edu.

Key Synthetic Reaction

| Reaction Type | Reactant | Key Transformation | Resulting Scaffold | Reference |

|---|

Emerging Catalytic Applications of this compound and Its Derivatives

The utility of this compound is intrinsically linked to catalytic processes. Rather than acting as a catalyst itself, it serves as a highly effective substrate in reactions that require catalysis to proceed efficiently and selectively.

The intramolecular enyne cycloaddition reactions, for which this compound is a precursor, are a prime example of this application mit.edu. These transformations often rely on transition metal catalysts or specific reaction conditions to facilitate the formation of strained intermediates, like heterocyclic allenes, which then rearrange to form the desired complex products mit.edu. The study of how different catalysts can influence the reaction pathways and outcomes when using this compound as a starting material is a continuing area of academic research. This positions the compound as a valuable tool for probing the mechanisms and applications of new catalytic systems in organic synthesis mit.edu.

Future Perspectives in the Field of Diynone Chemistry

Diynones, a class of organic compounds characterized by the presence of two alkyne (carbon-carbon triple bond) functional groups and a ketone, represent a versatile and valuable platform in modern organic synthesis. While extensive research has been conducted on conjugated diynone systems, non-conjugated variants such as this compound offer distinct reactivity and synthetic potential that is increasingly drawing scientific interest. The future of diynone chemistry is poised for significant advancements, focusing on the enhancement of their synthetic applications, the discovery of novel functions in medicinal chemistry and materials science, and the integration of cutting-edge computational technologies.

Synthetic and Catalytic Innovations

A primary objective in the evolution of diynone chemistry is the creation of more sophisticated and efficient synthetic methodologies. Key future directions include:

Advanced Catalysis: The development of highly selective catalysts is a major frontier. For transformations involving diynes and diynones, such as hydroelementation, achieving precise control over which alkyne reacts (regioselectivity) and the spatial arrangement of the resulting atoms (stereoselectivity) remains a significant challenge for chemists. rsc.org Future research will focus on designing more effective and accessible catalytic systems to enable the straightforward synthesis of a wide array of valuable products, including enynes, dienes, and allenes, from diyne precursors. rsc.org Gold-catalyzed reactions, for example, have shown remarkable progress in activating alkyne groups for various transformations, including cyclizations and hydrofunctionalizations. researchgate.netmdpi.com Supported gold nanoparticles have also proven effective in catalyzing the cyclization of "skipped" (non-conjugated) diynones to form γ-pyrones. organic-chemistry.org

Green and Atom-Economical Synthesis: In line with the principles of green chemistry, there is a strong push towards developing reactions that are both environmentally benign and maximize the incorporation of all starting materials into the final product (atom economy). The synthesis of 4-pyrones from diynones using water as both a reactant and a green solvent is a prominent example of this trend. mdpi.compreprints.org This type of acid-promoted cyclization is operationally simple and efficient. mdpi.com Future investigations will likely broaden this approach to other diynones, including this compound, to generate diverse and complex heterocyclic structures. researchgate.net

Emerging Applications in Science and Technology

The unique structural features of diynones make them attractive candidates for development in several high-impact fields:

Medicinal Chemistry: Diynone derivatives serve as promising scaffolds for the development of new pharmaceuticals. For instance, 4-pyrones, which can be synthesized from diynones, are known to exhibit a wide range of biological activities, including potent anti-HIV properties. mdpi.comrsc.org The structural motif of diynes is also found in compounds with antifungal, antibacterial, and anticancer properties. rsc.org Future work will undoubtedly involve the rational design and synthesis of new libraries of diynone-derived compounds for drug discovery programs. nih.govopenmedicinalchemistryjournal.com The specific non-conjugated framework of this compound could be a valuable starting point for creating novel analogs of biologically active molecules.

Materials Science: The rigid, linear geometry of the alkyne functional groups inherent in diynones makes them appealing building blocks for novel polymers and advanced materials. rsc.org Research into the polymerization and cross-linking reactions of various diynones could lead to the creation of materials with unique electronic, optical, or thermal properties.

The Role of Computational and Digital Chemistry

The future of all chemical research, including the study of diynones, is increasingly linked with the power of computational methods. mtu.eduwikipedia.org The integration of digital tools, artificial intelligence (AI), and machine learning is set to accelerate the pace of discovery. futurumcareers.commdpi.com These computational approaches can be leveraged to:

Predict the reactivity of specific substrates like this compound under a multitude of reaction conditions. catalysis.blog

Perform virtual screening of diynone-derived molecules against biological targets to identify potential drug candidates.

Enable the rational design of novel materials with tailored properties.

By augmenting traditional laboratory experiments with in-silico modeling, researchers can save time and resources while gaining deeper mechanistic insights into complex chemical transformations. futurumcareers.comcatalysis.blog

The following table summarizes the key future research perspectives in diynone chemistry and their potential relevance to the specific compound this compound.

| Research Area | Key Objectives & Future Directions | Potential Relevance of this compound |

|---|---|---|

| Catalysis | Development of highly regio- and stereoselective catalysts for diyne/diynone transformations (e.g., hydroelementation, cyclization). rsc.orgorganic-chemistry.org | As a non-conjugated diynone, it serves as an ideal substrate for testing new catalytic systems for intramolecular cyclization or selective functionalization of one alkyne over the other. |

| Green Synthesis | Increased use of atom-economical methods and environmentally benign reagents and solvents, such as water-based systems. mdpi.com | A potential precursor for synthesizing substituted 4-pyrones or other valuable heterocycles via emerging green chemistry protocols. mdpi.compreprints.org |

| Medicinal Chemistry | Design and synthesis of novel diynone-derived compounds as scaffolds for pharmaceuticals (e.g., anti-HIV, anticancer agents). mdpi.comrsc.org | A unique building block for creating structurally diverse bioactive molecules, leveraging its specific nine-carbon skeleton. |

| Materials Science | Exploration of diynones as monomers for creating novel polymers and functional materials with unique properties. rsc.org | Could function as a monomer or cross-linking agent to produce polymers with specific thermal, mechanical, or electronic characteristics. |

| Digital Chemistry | Application of AI and machine learning for reaction prediction, virtual screening of biological activity, and the rational design of new diynone derivatives. mtu.edufuturumcareers.commdpi.com | A prime candidate for computational studies to predict its chemical reactivity and screen its potential as a precursor for new functional molecules. |

Q & A

Q. What are the optimal synthetic routes for Nona-3,8-diyn-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Compare cross-coupling methodologies (e.g., Sonogashira coupling for alkyne formation) under varying catalysts (Pd/Cu systems), solvents (polar vs. nonpolar), and temperatures. Use gas chromatography (GC) and nuclear magnetic resonance (NMR) to quantify yield and purity. Replicate experiments with controlled variables to isolate optimal conditions .

Q. How does this compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?

Methodological Answer: Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products. Expose samples to UV light, elevated temperatures (40°C–60°C), and controlled humidity levels (30%–80% RH). Statistical analysis (ANOVA) can identify significant degradation pathways .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural features?

Methodological Answer: Combine Fourier-transform infrared spectroscopy (FTIR) for ketone and alkyne functional group identification, coupled with ¹³C/¹H NMR for backbone conformation. Validate assignments using computational methods (e.g., density functional theory for NMR chemical shift prediction) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in [2+2] cycloaddition reactions under photochemical vs. thermal conditions?

Methodological Answer: Use time-resolved UV-vis spectroscopy to track reaction intermediates. Compare activation energies (via Arrhenius plots) and stereochemical outcomes (X-ray crystallography). Control experiments with radical scavengers or triplet sensitizers can elucidate reaction pathways .

Q. How do solvent polarity and temperature affect the photophysical properties of this compound?

Methodological Answer: Measure fluorescence quantum yields and lifetimes in solvents of varying polarity (e.g., hexane vs. DMSO). Use temperature-controlled cuvettes to correlate Stokes shifts with thermal relaxation dynamics. Data contradictions (e.g., non-linear solvent effects) require multivariate regression analysis .

Q. How can contradictory reports on this compound’s catalytic activity in oxidation reactions be resolved?

Methodological Answer: Design a meta-analysis of published data, focusing on reaction conditions (e.g., substrate scope, catalyst loading). Replicate key studies with standardized protocols. Use error bars and sensitivity analysis to identify outliers or systematic biases .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how should controls be designed?

Methodological Answer: Prioritize assays with orthogonal readouts (e.g., cell viability via MTT and ATP luminescence). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only). Validate dose-response curves using Hill slope analysis to rule off-target effects .

Q. How does this compound interact with model lipid bilayers, and what methodological challenges arise in measuring permeability?

Methodological Answer: Use fluorescence anisotropy to monitor membrane fluidity changes. Compare results from liposome-based assays vs. planar bilayer electrophysiology. Address artifacts (e.g., solvent carryover) by pre-equilibrating compounds in buffer .

Q. Can quantum mechanical modeling predict this compound’s electronic structure and reactivity trends?

Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and electrostatic potential surfaces. Validate models against experimental redox potentials (cyclic voltammetry) and Hammett substituent constants .

Q. What statistical approaches are appropriate for analyzing this compound’s long-term degradation products in environmental matrices?

Methodological Answer: Apply principal component analysis (PCA) to GC-MS datasets to cluster degradation byproducts. Use Kaplan-Meier survival analysis for persistence studies, accounting for censored data (e.g., undetected metabolites). Replicate in triplicate to ensure reproducibility .

Notes for Methodological Rigor

- Data Contradiction Analysis : Triangulate results using multiple techniques (e.g., NMR, XRD, computational modeling) to resolve ambiguities .

- Experimental Design : Pre-register protocols (e.g., on Open Science Framework) to minimize confirmation bias .

- Ethical Replication : Follow NIH guidelines for preclinical studies, including blinding and randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.